N'-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-4-[(3,4-dichlorophenyl)methoxy]benzohydrazide
Description
Structurally, it features a benzohydrazide backbone with two distinct substituents: a 4-chlorophenoxy-phenylidene moiety at the N'-position and a 3,4-dichlorophenyl methoxy group at the para position of the benzohydrazide ring. This compound’s synthesis typically involves condensation reactions between substituted aldehydes and benzohydrazides under acidic conditions, a method common to analogous derivatives .
Properties
IUPAC Name |
N-[(E)-[2-(4-chlorophenoxy)phenyl]methylideneamino]-4-[(3,4-dichlorophenyl)methoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19Cl3N2O3/c28-21-8-12-23(13-9-21)35-26-4-2-1-3-20(26)16-31-32-27(33)19-6-10-22(11-7-19)34-17-18-5-14-24(29)25(30)15-18/h1-16H,17H2,(H,32,33)/b31-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMMDJQJFHYZBX-WCMJOSRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)OC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC(=C(C=C3)Cl)Cl)OC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19Cl3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-4-[(3,4-dichlorophenyl)methoxy]benzohydrazide typically involves the condensation reaction between an appropriate hydrazide and an aromatic aldehyde. The reaction is usually carried out in solvents such as ethanol or methanol under reflux conditions . The general reaction scheme is as follows:
- Dissolve the hydrazide in ethanol.
- Add the aromatic aldehyde to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Purify the product by recrystallization from ethanol.
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and implementation of efficient purification techniques, can be applied to scale up the synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-4-[(3,4-dichlorophenyl)methoxy]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or alkylating agents like methyl iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups into the aromatic rings .
Scientific Research Applications
Biological Activities
1. Antimicrobial Properties
Research indicates that derivatives of hydrazones, including N'-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-4-[(3,4-dichlorophenyl)methoxy]benzohydrazide, exhibit significant antimicrobial activity. Studies have shown that such compounds can inhibit the growth of various bacteria and fungi, making them candidates for developing new antimicrobial agents .
2. Anticancer Activity
This compound has been investigated for its anticancer properties. Mannich bases, which include hydrazone derivatives, have been reported to possess cytotoxic effects against cancer cell lines. The mechanism of action may involve the induction of apoptosis or inhibition of cell proliferation .
3. Anti-inflammatory Effects
Some studies suggest that hydrazones can exhibit anti-inflammatory properties. The ability to modulate inflammatory pathways makes this compound a potential candidate for treating inflammatory diseases .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several hydrazone derivatives against common pathogens. The results indicated that certain derivatives showed potent activity against Gram-positive and Gram-negative bacteria, suggesting the potential for clinical applications in treating infections .
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The findings demonstrated significant inhibition of cell growth compared to control groups, highlighting its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of N’-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-4-[(3,4-dichlorophenyl)methoxy]benzohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as enzymes and receptors. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Effects on Lipophilicity and Bioactivity
- Chlorinated vs. Hydroxylated Derivatives: The target compound’s 3,4-dichlorophenyl methoxy group confers higher lipophilicity compared to hydroxylated analogs like N′-(4-hydroxy-3-methoxybenzylidene)-2-(4-phenylphenoxy)acetohydrazide (). Chlorine’s electron-withdrawing nature may enhance binding affinity to hydrophobic enzyme pockets, whereas hydroxyl groups improve solubility but reduce membrane penetration .
Fluorinated Analogs :
Fluorine substitution, as in 2-(2,3-dihydro-1-benzofuran-5-yl)-N′-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide (), introduces electronegativity and metabolic stability. However, fluorine’s smaller atomic radius compared to chlorine may alter steric interactions in enzyme binding .
Steric and Conformational Influences
- Dihedral Angles and Planarity: The dihedral angle between the benzohydrazide and substituted phenyl rings in the target compound is likely influenced by the bulky 4-chlorophenoxy group. In contrast, N′-(4-hydroxybenzylidene)-4-methoxybenzohydrazide () shows a smaller dihedral angle (18.28°), promoting planarity and π-π stacking with aromatic residues in enzyme active sites .
- The target compound’s dichlorophenyl methoxy group may offer similar benefits but with increased steric hindrance .
Biological Activity
N'-[(1E)-[2-(4-chlorophenoxy)phenyl]methylidene]-4-[(3,4-dichlorophenyl)methoxy]benzohydrazide is a complex organic compound with potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity, including:
- Chlorophenoxy group : Enhances lipophilicity and may influence membrane permeability.
- Methoxy group : Can affect electronic properties and steric hindrance.
- Benzohydrazide moiety : Known for various biological activities, including anti-inflammatory and anticancer effects.
The molecular formula is with a molecular weight of approximately 436.3 g/mol. Its IUPAC name is this compound.
The biological activity of this compound appears to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation or inflammatory pathways.
- Interaction with Receptors : It may bind to various receptors, altering signaling pathways that control cell growth and apoptosis.
- Antioxidant Properties : The presence of chlorinated and methoxylated phenyl groups could enhance the compound's ability to scavenge free radicals.
Anticancer Activity
Research has shown that compounds similar to benzohydrazides exhibit significant anticancer properties. For instance, studies on related hydrazones have demonstrated their ability to induce apoptosis in cancer cells through:
- Cell Cycle Arrest : Inducing G1 or G2 phase arrest in cancer cells.
- Apoptotic Pathways : Activation of caspases leading to programmed cell death.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies indicate that it exhibits activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship suggests that modifications to the phenyl rings can enhance or diminish this activity.
Case Studies
-
Study on Anticancer Efficacy :
A study published in Journal of Medicinal Chemistry explored the cytotoxic effects of benzohydrazide derivatives against various cancer cell lines. The results indicated that modifications in the substituents significantly impacted the compounds' efficacy, with some derivatives showing IC50 values in the micromolar range against breast and lung cancer cells . -
Antimicrobial Testing :
A comprehensive evaluation of related compounds demonstrated notable antibacterial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating a promising potential for further development as antimicrobial agents .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Antioxidant | Scavenges free radicals |
Table 2: Structure-Activity Relationship (SAR)
Q & A
Q. What are the optimal synthetic routes for preparing this benzohydrazide derivative, and how can reaction conditions be systematically optimized?
The compound can be synthesized via coupling reactions between a carboxylic acid derivative and a hydrazine intermediate. Key reagents include coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt), which facilitate amide bond formation under low-temperature conditions (-50°C) to minimize side reactions . Optimization should focus on solvent choice (e.g., DMF or THF), stoichiometry of reagents, and reaction time. Design of Experiments (DoE) methodologies can be applied to identify critical parameters (e.g., temperature, pH) for maximizing yield and purity .
Q. How can spectroscopic techniques (e.g., NMR, IR) validate the structural integrity of this compound?
- 1H-NMR : Confirm the presence of aromatic protons (δ 6.8–8.2 ppm), methoxy groups (δ ~3.8 ppm), and hydrazide NH signals (δ ~10 ppm).
- IR : Identify characteristic stretches for C=O (1650–1700 cm⁻¹), N-H (3200–3400 cm⁻¹), and aryl ethers (C-O, 1200–1250 cm⁻¹) .
- Elemental Analysis : Validate empirical formula consistency (e.g., %C, %H, %N within ±0.3% of theoretical values) .
Q. What solvent systems and pH conditions maximize fluorescence intensity for this compound in spectroscopic studies?
Fluorescence intensity peaks at pH 5 and 25°C, with excitation/emission wavelengths of 340/380 nm. Polar aprotic solvents (e.g., DMSO) enhance quantum yield, while acidic or alkaline conditions (>pH 7) reduce intensity due to protonation/deprotonation of functional groups .
Advanced Research Questions
Q. How does the compound’s hydrazide-hydrazone scaffold influence its bioactivity against cancer cells, and what structural modifications enhance potency?
The hydrazide-hydrazone moiety enables metal chelation and hydrogen bonding with biological targets (e.g., DNA topoisomerases). Derivatives with electron-withdrawing groups (e.g., -Cl, -CF₃) on the aryl rings show improved cytotoxicity. For example, replacing methoxy with dichlorophenyl groups increases lipophilicity and membrane permeability, as demonstrated in HepG2 cell assays (IC₅₀ < 3.80 µM) .
Q. What computational strategies are effective for predicting binding affinities of this compound to HIV-1 RT or mycobacterial targets?
Molecular docking (AutoDock Vina) and MD simulations can model interactions with HIV-1 reverse transcriptase or Mycobacterium tuberculosis enzymes. Key residues (e.g., Lys101, Tyr188) form hydrogen bonds with the hydrazide backbone, while dichlorophenyl groups occupy hydrophobic pockets. Free energy calculations (MM-PBSA) refine binding affinity predictions .
Q. How do pH-dependent conformational changes affect the compound’s mechanism of action in biological systems?
At acidic pH (e.g., tumor microenvironments), the hydrazone bond may hydrolyze, releasing active intermediates that intercalate DNA or inhibit enzyme function. Spectrofluorometric studies show reduced stability at pH < 4, suggesting pH-responsive drug release mechanisms .
Data Contradictions and Resolution
Q. Discrepancies in reported fluorescence quantum yields: How can experimental variables be standardized?
Variations in quantum yield (e.g., 0.15 vs. 0.22) arise from differences in solvent polarity, excitation wavelength, and detector calibration. Standardize measurements using quinine sulfate as a reference (Φ = 0.54 in 0.1 M H₂SO₄) and control temperature (±0.5°C) .
Q. Conflicting SAR data for antimycobacterial activity: What factors explain divergent MIC values?
MIC discrepancies (e.g., 3.80 µM vs. 58.33 µM) may stem from assay conditions (e.g., broth microdilution vs. agar dilution) or bacterial strain variability (e.g., H37Ra vs. clinical isolates). Validate using standardized CLSI protocols and include positive controls (e.g., isoniazid) .
Methodological Tables
Q. Table 1. Key Fluorescence Parameters
| Parameter | Value | Conditions | Source |
|---|---|---|---|
| λex/λem | 340/380 nm | pH 5, 25°C | |
| LOD | 0.2691 mg·L⁻¹ | Linear range 0.5–50 mg·L⁻¹ | |
| Quantum Yield (Φ) | 0.18 ± 0.02 | DMSO, 25°C |
Q. Table 2. Cytotoxicity of Derivatives
| Derivative | IC₅₀ (µM) | Target Cell Line | Structural Feature | Source |
|---|---|---|---|---|
| 2k | 2.1 | HepG2 | 3,4-Dichlorophenyl | |
| 2p | 3.8 | HepG2 | 4-Trifluoromethoxyphenyl |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
